Boiling Point Comparison: Handling and Storage Advantages of C₂-Sulfonyl Fluoride Versus C₁ and C₄ Analogs
1,2,2,2-Tetrafluoroethanesulfonyl fluoride exhibits a boiling point of 62–63 °C , positioning it favorably between the highly volatile C₁ analog (trifluoromethanesulfonyl fluoride, b.p. -25 °C to -21.6 °C) [1] and the higher-boiling C₄ analog (perfluorobutanesulfonyl fluoride, b.p. >100 °C). This intermediate volatility reduces losses during ambient handling relative to the C₁ compound while avoiding the elevated temperature requirements and potential thermal degradation risks associated with longer-chain PASFs [2]. The corresponding vapor pressure at 25 °C is approximately 247 mmHg (estimated) for the C₂ compound , substantially lower than the ~3704 mmHg of the C₁ compound [1].
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 62–63 °C (1,2,2,2-tetrafluoroethanesulfonyl fluoride, C₂) |
| Comparator Or Baseline | Trifluoromethanesulfonyl fluoride (C₁): -25 °C to -21.6 °C; Perfluorobutanesulfonyl fluoride (C₄): >100 °C (estimated) |
| Quantified Difference | Δ(C₂ - C₁) ≈ +85 °C; Δ(C₂ - C₄) ≈ -40 °C |
| Conditions | Atmospheric pressure (760 mmHg); experimental values from supplier datasheets and NIST database |
Why This Matters
The C₂ compound's boiling point simplifies laboratory and pilot-scale handling by reducing solvent evaporation losses compared to the C₁ analog while avoiding the energy-intensive heating requirements needed for C₄+ PASFs.
- [1] NIST Chemistry WebBook. Trifluoromethanesulphonyl fluoride (CAS 335-05-7). Boiling Point: -21.6 °C (predicted). Vapor Pressure: 3704.3 mmHg at 25 °C. View Source
- [2] 3M Corporation. Perfluoroalkylsulfonyl fluoride manufacturing documentation. Fluorocarbon chains generally range from C₄ to C₈ in length for commercial derivatives. View Source
